Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate
Description
Molecular Architecture and Functional Group Analysis
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate (CAS: 731810-57-4) is a polyfunctional indole derivative with the molecular formula C₁₆H₁₈N₂O₅ and a molecular weight of 318.33 g/mol . The compound features a bicyclic indole core substituted with three key functional groups:
- A tert-butoxycarbonyl (Boc) group at position 6, providing steric bulk and protecting the amino moiety.
- A formyl (-CHO) group at position 3, enabling nucleophilic additions or condensations.
- A methyl carboxylate (-COOCH₃) group at position 4, contributing to solubility in polar organic solvents.
The IUPAC name, methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate, reflects its substitution pattern. Key bond angles and torsional strains arise from the spatial arrangement of the Boc and formyl groups, which influence reactivity and conformational preferences.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₅ |
| Molecular Weight (g/mol) | 318.33 |
| Functional Groups | Boc-protected amine, formyl, methyl ester |
Properties
IUPAC Name |
methyl 3-formyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,3)23-15(21)18-10-5-11(14(20)22-4)13-9(8-19)7-17-12(13)6-10/h5-8,17H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLGXRDBFYRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)NC=C2C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650727 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731810-57-4 | |
| Record name | Methyl 6-[[(1,1-dimethylethoxy)carbonyl]amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731810-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]-3-formyl-1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 731810-57-4 | |
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Preparation Methods
Boc Protection of the Amino Group
Protection of the amino group is usually performed first to prevent side reactions during subsequent steps. The standard reagent is di-tert-butyl dicarbonate (Boc2O), often in the presence of a base such as triethylamine or sodium bicarbonate in an organic solvent (e.g., dichloromethane).
Reaction:
$$
\text{6-amino-1H-indole-4-carboxylic acid} + \text{Boc}_2\text{O} \rightarrow \text{6-N-Boc-amino-1H-indole-4-carboxylic acid}
$$
Esterification of the Carboxylic Acid
The carboxylic acid at the 4-position is converted to the methyl ester. This is typically achieved via Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid or hydrochloric acid), or by reaction with diazomethane for milder conditions.
Reaction:
$$
\text{6-N-Boc-amino-1H-indole-4-carboxylic acid} + \text{MeOH} \rightarrow \text{Methyl 6-N-Boc-amino-1H-indole-4-carboxylate}
$$
Formylation at the 3-Position
Formylation of the indole ring is commonly performed using a Vilsmeier–Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as the formylating system. This step selectively introduces a formyl group at the 3-position of the indole nucleus.
Reaction:
$$
\text{Methyl 6-N-Boc-amino-1H-indole-4-carboxylate} + \text{DMF/POCl}_3 \rightarrow \text{this compound}
$$
Purification
The crude product is typically purified by column chromatography using silica gel and an appropriate solvent system (e.g., ethyl acetate/hexane), followed by recrystallization if necessary.
Industrial and Optimized Methods
In industrial settings, the above steps are often optimized for scalability and efficiency. Techniques such as continuous flow synthesis and microreactor technology have been reported to improve yields and reproducibility, especially for sensitive intermediates.
Data Table: Summary of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), DCM | Protects amino group | Performed first to prevent side reactions |
| Esterification | Methanol, acid catalyst (H2SO4 or HCl) or diazomethane | Forms methyl ester | Fischer ester |
Chemical Reactions Analysis
Hydrazone Formation at the Formyl Group
The formyl group at position 3 undergoes condensation with hydrazines or semicarbazides to form hydrazones, a reaction critical for synthesizing amidinohydrazones and related bioactive derivatives.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| S-Dodecyl isothiosemicarbazide hydrobromide, HCl, DME, microwave (160°C, 9 h) | Amidino-hydrazone derivative | Not specified |
This reaction mirrors methodologies used for analogous 3-formylindoles, where the formyl group acts as an electrophilic site for nucleophilic attack by hydrazines .
Boc Deprotection
The Boc group at position 6 can be cleaved under acidic conditions to regenerate the free amine, enabling further functionalization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4 M HCl in dioxane, RT | 6-Amino-3-formyl-1H-indole-4-carboxylate | Not specified |
This deprotection is consistent with Boc chemistry observed in peptide synthesis .
Ester Hydrolysis
The methyl ester at position 4 can be hydrolyzed to a carboxylic acid under basic conditions, facilitating further derivatization.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH, MeOH/THF, 35°C | 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylic acid | Not specified |
Similar ester hydrolysis reactions are reported for indole-4-carboxylates under mild alkaline conditions .
Nucleophilic Additions to the Formyl Group
The formyl group participates in nucleophilic additions, such as Grignard or organometallic reactions, to form secondary alcohols.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Grignard reagents (e.g., MeMgBr), THF, −78°C | 3-(Hydroxyalkyl)-substituted indole | Not specified |
This reactivity is inferred from analogous 3-formylindole systems .
Cyclization Reactions
The formyl and amino groups may facilitate intramolecular cyclizations. For example, reaction with primary amines could yield imidazoindole scaffolds.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 4-Chlorophenethylamine, DME, microwave (160°C) | Imidazo[1,2-a]indole derivative | Not specified |
Such cyclizations are documented in amidinohydrazone syntheses .
Functionalization of the Indole Ring
Electrophilic substitution at position 2 or 5 of the indole ring is plausible, though steric and electronic effects from existing substituents may direct reactivity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| SO₂ClF, CH₂Cl₂/MeCN | Chlorinated oxindole (hypothetical) | Not specified |
Chlorination of analogous indoles using sulfuryl chlorofluoride has been reported .
Key Reactivity Trends:
-
Formyl Group : Highly reactive toward nucleophiles (e.g., hydrazines, amines).
-
Boc Group : Stable under basic/neutral conditions but cleaved by acids.
-
Methyl Ester : Hydrolyzable to carboxylic acid for further coupling.
Scientific Research Applications
Organic Synthesis Applications
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate is primarily utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives that can be further functionalized for specific applications.
Synthesis of Indole Derivatives
Indoles are significant in medicinal chemistry due to their diverse biological activities. This compound can be transformed into various indole derivatives through reactions such as:
- Condensation Reactions : It can react with different nucleophiles to form new carbon-nitrogen bonds, leading to substituted indoles.
- Cyclization Reactions : The compound can undergo cyclization to yield polycyclic structures that are often found in natural products and pharmaceuticals .
Therapeutic Potential
Recent studies have indicated the potential of this compound in developing new therapeutic agents, particularly against diseases like malaria.
Antimalarial Research
Research has shown that derivatives of indole compounds exhibit antimalarial properties. The structural modifications facilitated by this compound can lead to the discovery of new antimalarial agents that may be effective against resistant strains of Plasmodium falciparum .
Case Studies
Several case studies highlight the applications of this compound in research:
Mechanism of Action
The mechanism of action of Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The formyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The indole core is known to interact with biological targets, potentially influencing biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 6-((tert-butoxycarbonyl)amino)-3-formyl-1H-indole-4-carboxylate
- CAS Number : 731810-57-4
- Molecular Formula : C₁₆H₁₈N₂O₅
- Molecular Weight : 318.32 g/mol
- Physical Properties : Density = 1.323 g/cm³, Boiling Point = 473.5°C (760 mmHg), Flash Point = 240.2°C .
Structural Features :
- Substituents: 6-Position: N-Boc-protected amino group (tert-butoxycarbonyl). 3-Position: Formyl group (-CHO). 4-Position: Methyl ester (-COOCH₃).
Substituent Position and Functional Group Analysis
The unique arrangement of substituents on the indole scaffold distinguishes Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate from analogs. Key comparisons include:
Table 1: Structural Comparison with Indole Derivatives
Impact of Functional Groups on Properties
- Boc Protection: Enhances stability and solubility in organic solvents compared to unprotected amino analogs (e.g., CAS 103956-00-9) .
- Formyl Group : Increases electrophilicity, enabling nucleophilic additions (e.g., condensation reactions) .
- Carboxylate Position: Position 4 vs.
Table 2: Physical and Chemical Properties
Biological Activity
Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C16H18N2O5
- Molecular Weight : 318.33 g/mol
- CAS Number : 731810-57-4
The presence of a tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various synthetic applications.
Antimicrobial Properties
Research indicates that indole derivatives exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/mL |
| Escherichia coli | 40 μg/mL |
| Pseudomonas aeruginosa | 60 μg/mL |
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. The compound reduced interleukin-6 (IL-6) levels by approximately 70% at a concentration of 10 μM, indicating significant anti-inflammatory potential.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of inflammatory mediators.
- Modulation of Signaling Pathways : It has been observed to interfere with NF-kB signaling, a critical pathway in inflammation and immune response regulation.
Study on Anticancer Activity
A recent study evaluated the anticancer potential of this compound against human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MDA-MB-231 (Breast Cancer) | 12 |
| HT-29 (Colon Cancer) | 18 |
The results indicated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy.
Q & A
Q. What is the standard synthetic route for Methyl 6-N-Boc-amino-3-formyl-1H-indole-4-carboxylate?
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:
- Boc protection : Introducing the Boc (tert-butoxycarbonyl) group to the 6-amino position via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) in THF or DCM .
- Formylation at C3 : The 3-formyl group is introduced using Vilsmeier-Haack conditions (POCl₃/DMF) or via condensation with acetic anhydride and formic acid .
- Esterification at C4 : Methyl esterification is achieved using methanol in the presence of a catalyst like H₂SO₄ or via DCC-mediated coupling . Purification often employs column chromatography (e.g., EtOAc/hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substituent positions (e.g., Boc-group protons at ~1.4 ppm, formyl proton at ~9.8 ppm) and ester carbonyl signals (~165-170 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch from Boc-protected amine) .
- Mass Spectrometry (HR-MS) : To verify molecular ion peaks (e.g., [M+H]+ for C₁₆H₁₈N₂O₅: calculated 318.1218) .
Advanced Research Questions
Q. How can Boc deprotection be selectively performed without degrading the formyl group?
Boc deprotection requires mild acidic conditions to preserve the formyl group:
- Use TFA/DCM (1:4 v/v) at 0°C for 1–2 hours, followed by neutralization with NaHCO₃ .
- Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the formyl group. Monitoring via TLC or LC-MS is recommended to confirm selectivity .
Q. What strategies resolve discrepancies between NMR data and expected structural assignments?
- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity, especially in crowded aromatic regions .
- X-ray crystallography : For unambiguous structural confirmation, particularly if tautomerism (e.g., NH-indole vs. keto forms) complicates interpretation. SHELX software is widely used for refinement .
- Control experiments : Compare with spectra of analogous compounds (e.g., unformylated or Boc-deprotected intermediates) .
Q. What side reactions occur during formylation at C3, and how are they mitigated?
Common issues include:
- Over-oxidation : The formyl group may oxidize to a carboxylic acid under harsh conditions. Use controlled reaction times and low temperatures .
- Electrophilic substitution at C2/C5 : Competing formylation at unintended positions can arise. Directing groups (e.g., Boc at C6) or steric hindrance (methyl ester at C4) minimize this .
- Polymerization : Stabilize reactive intermediates by working under inert atmospheres (N₂/Ar) and using anhydrous solvents .
Q. How is this compound utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?
The 3-formyl and Boc-protected amine groups enable diverse reactivity:
- Pictet-Spengler reactions : Condensation with tryptamine derivatives to synthesize β-carbolines .
- Knoevenagel condensations : Reaction with active methylenes (e.g., malononitrile) to form indole-fused pyran derivatives .
- Schiff base formation : Coupling with amines for metal-organic frameworks (MOFs) or catalyst design .
Methodological Considerations
Q. What purification challenges arise due to the compound’s polarity?
- Column chromatography : Optimize solvent polarity (e.g., EtOAc/hexane 30–50%) to separate from unreacted starting materials or Boc-deprotected byproducts .
- Recrystallization : Use DMF/EtOH mixtures for high-purity crystals, leveraging the compound’s moderate solubility .
Q. How to stabilize the formyl group during long-term storage?
- Store under inert gas at –20°C in amber vials to prevent oxidation .
- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .
Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to validate?
- DSC (Differential Scanning Calorimetry) : Provides precise melting ranges and detects polymorphs .
- Cross-reference synthesis protocols : Variations in Boc-deprotection or crystallization solvents (e.g., DMF vs. MeOH) may alter melting behavior .
Q. Discrepancies in reaction yields: What factors require optimization?
- Catalyst loading : For example, AgSbF₆ in cycloisomerization reactions (0.5–1.0 equiv.) significantly impacts yield .
- Solvent choice : Polar aprotic solvents (DMSO, DMF) enhance electrophilic substitution but may promote side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
